p-Menthan-7-ol
Overview
Description
p-Menthan-7-ol: is a monoterpenoid alcohol with the molecular formula C₁₀H₂₀O. It is a clear, colorless liquid with a fresh, soft, and clean floral odor reminiscent of magnolia, tuberose, and muguet . This compound is found naturally in plants such as Perilla frutescens and Artemisia asiatica . It is widely used in the fragrance industry due to its pleasant aroma and is also employed in various personal care and household products .
Mechanism of Action
Target of Action
p-Menthan-7-ol, also known as 4-(1-methylethyl)cyclohexanemethanol, is a monoterpenoid . Its primary target is the Transient receptor potential cation channel subfamily M member 8 (TRPM8) . This receptor is known to be involved in the sensation of cold temperatures and cooling agents.
Mode of Action
The compound interacts with its target, the TRPM8 receptor, by acting as an agonist This means it binds to the receptor and activates it, leading to a physiological response
Biochemical Pathways
It is known that monoterpenes like this compound originate through the2-C-methyl-D-erythritol-4-phosphate precursor pathway in the plastids of glandular trichome secretory cells . Further functionalization to biologically active forms requires the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum .
Pharmacokinetics
Like other 8-carbon alcohols, it is only slightly soluble in water but highly soluble in many organic solvents . This suggests that it may have good bioavailability when administered in an appropriate formulation.
Result of Action
The activation of the TRPM8 receptor by this compound leads to a sensation of coolness, which is why it is used in products like air fresheners . It also has a fresh, soft, and clean floral odor that recalls the fragrance associated with the white petals and blossoms of many flowers such as magnolia, tuberose, and muguet .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Cuminaldehyde: p-Menthan-7-ol can be synthesized by the hydrogenation of cuminaldehyde (4-isopropylbenzaldehyde) using a nickel-supported catalyst.
From β-Pinene: Another synthetic route involves the use of β-pinene as a starting material.
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of cuminaldehyde using nickel or ruthenium catalysts . This method is preferred due to its cost-effectiveness and high yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Menthan-7-ol can undergo oxidation to form p-menthan-7-one.
Reduction: The compound can be reduced to form p-menthan-7-amine.
Substitution: this compound can participate in substitution reactions, such as esterification, to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acid catalysts like sulfuric acid or hydrochloric acid are often employed in esterification reactions.
Major Products:
Oxidation: p-Menthan-7-one
Reduction: p-Menthan-7-amine
Substitution: Esters of this compound
Scientific Research Applications
Chemistry: p-Menthan-7-ol is used as a fragrance ingredient in fine fragrances, personal care products, and household cleaners . It is also employed as a flavoring agent in food and beverages .
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties . It is also investigated for its effects on the central nervous system .
Industry: The compound is used in the production of various consumer goods, including shampoos, toilet soaps, and detergents . Its pleasant aroma makes it a popular choice in the fragrance industry .
Comparison with Similar Compounds
Menthol: Like p-Menthan-7-ol, menthol is a monoterpenoid alcohol with a minty aroma.
Limonene: Limonene is a monoterpene with a citrus scent, commonly used in cleaning products and as a solvent.
Uniqueness of this compound: this compound is unique due to its floral aroma, which sets it apart from the minty or citrus scents of similar compounds like menthol and limonene . Its versatility in both fragrance and flavor applications, along with its potential biological activities, makes it a valuable compound in various industries .
Properties
IUPAC Name |
(4-propan-2-ylcyclohexyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8(2)10-5-3-9(7-11)4-6-10/h8-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWTYGFHPHRQMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051700, DTXSID20880700, DTXSID80860124 | |
Record name | (cis-4-Isopropylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(1-Methylethyl)cyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20880700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(Propan-2-yl)cyclohexyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Fresh clean floral magnolia to grassy aroma | |
Record name | p-Menthan-7-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | p-Menthan-7-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.912-0.920 (20°) | |
Record name | p-Menthan-7-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5502-75-0, 13674-19-6, 13828-37-0 | |
Record name | p-Menthan-7-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5502-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Menthan-7-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P-Menthan-7-ol, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013674196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Menthan-7-ol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013828370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (cis-4-Isopropylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(1-Methylethyl)cyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20880700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(Propan-2-yl)cyclohexyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Reaction mass of cis-4-(isopropyl)cyclohexanemethanol and trans-4-(isopropyl)cyclohexanemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-MENTHAN-7-OL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04P6S6644B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | P-MENTHAN-7-OL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOT98SG01O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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